molecular formula C14H20ClNO3 B2560138 Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate CAS No. 235439-54-0

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate

Cat. No.: B2560138
CAS No.: 235439-54-0
M. Wt: 285.77
InChI Key: HCUWUPQMWXWIKG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate ( 235439-54-0) is a carbamate derivative with the molecular formula C 14 H 20 ClNO 3 and a molecular weight of 285.767 g/mol . This compound features a tert-butoxycarbamate (Boc) protective group, a 4-chlorophenyl moiety, and a hydroxypropan chain, making it a valuable synthetic intermediate or building block in organic and medicinal chemistry research . The structural motif of this compound suggests its primary research value lies in the synthesis of more complex molecules. The Boc group is widely used to protect amines during multi-step synthetic sequences, particularly in the development of pharmaceuticals and agrochemicals . The presence of both the protected amine and hydroxyl groups provides two potential sites for further chemical modification, while the chlorophenyl group can contribute to lipophilicity and is a common pharmacophore in active compounds . Researchers may employ this building block in the exploration of new chemical entities, leveraging its structure for constructing potential inhibitors or biologically active molecules, similar to how other hydroxypropan-2-yl carbamate derivatives are investigated for targets like monoacylglycerol lipase (MAGL) . HANDLING NOTE: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling. Similar carbamate reagents are classified as flammable solids (Packing Group III) and can be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and safety practices are essential.

Properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUWUPQMWXWIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)-1-hydroxypropan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of the corresponding carbonyl compound.

    Reduction: Regeneration of the hydroxy compound.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Synthesis Intermediate
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, facilitating the development of new compounds with potential therapeutic applications.

2. Enzyme Inhibition Studies
This compound has been utilized in biological research to study enzyme inhibition. Specifically, it can interact with enzymes involved in metabolic pathways, making it a candidate for investigating mechanisms of action in drug development. For instance, its interaction with specific protein targets can provide insights into its potential as an inhibitor for enzymes linked to diseases such as cancer and neurodegenerative disorders .

3. Pharmaceutical Development
this compound is being explored for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory properties and could be used to develop drugs targeting inflammatory diseases .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific metabolic enzymes, this compound was found to significantly reduce enzyme activity in vitro. This suggests its potential role as a lead compound for developing inhibitors that could be used in treating metabolic disorders .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. Results indicated that this compound reduced the production of pro-inflammatory cytokines, highlighting its potential therapeutic benefits in inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionPotential Impact
Synthesis IntermediateUsed in the synthesis of complex organic moleculesFacilitates drug discovery
Enzyme InhibitionInvestigates inhibition of metabolic enzymesPotential treatment for metabolic disorders
Pharmaceutical DevelopmentExplored for anti-inflammatory propertiesDevelopment of new anti-inflammatory drugs

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the context of the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Compound 1: Tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)
  • Molecular Formula: C₁₃H₁₈ClNO₂ .
  • Substituents : Phenethyl group (C₆H₅CH₂CH₂-) instead of the hydroxyl-containing propan-2-yl chain.
  • Key Differences :
    • Lacks the hydroxyl group, reducing polarity.
    • Shorter alkyl chain (two carbons vs. three carbons in the target compound).
    • Lower molecular weight (255.74 g/mol vs. ~269.7 g/mol for the target compound, estimated based on structural modifications).
Compound 2: (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
  • Substituents : Biphenyl group instead of 4-chlorophenyl; stereospecific (R)-configuration .
  • Stereochemistry may influence biological activity and synthetic complexity.

Physical and Chemical Properties

Property Target Compound Compound 1 Compound 2
Molecular Formula C₁₃H₁₈ClNO₃ (estimated) C₁₃H₁₈ClNO₂ Not reported
Molecular Weight ~269.7 g/mol (estimated) 255.74 g/mol Not reported
Functional Groups Carbamate, hydroxyl, 4-chlorophenyl Carbamate, 4-chlorophenethyl Carbamate, biphenyl, hydroxyl
Polarity Higher (due to -OH) Moderate Moderate (biphenyl offsets -OH)
Hazards Not reported Non-hazardous Non-hazardous

Reactivity and Stability

  • Target Compound: Hydroxyl group may participate in hydrogen bonding or oxidation reactions. Carbamate group hydrolyzes under acidic/basic conditions to release tert-butanol and an amine intermediate.
  • Compound 1 :
    • Lacks hydroxyl, making it less reactive toward oxidation. Stable under recommended storage conditions .

Biological Activity

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate, with the molecular formula C14H20ClNO3C_{14}H_{20}ClNO_3 and CAS number 235439-54-0, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)-1-hydroxypropan-2-yl chloride in the presence of a base like triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamate group, resulting in a stable product suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. It functions as an enzyme inhibitor by binding to active sites, thus obstructing catalytic activities. This inhibition can manifest in various biological effects, including:

  • Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
  • Anticancer properties : Potentially through modulation of cell signaling pathways related to cancer progression .

Anti-inflammatory and Anticancer Properties

Research has indicated that this compound exhibits anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that this compound can protect astrocytes from apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

In cancer models, the compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved often depend on the type of cancer being studied.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound could significantly reduce cell viability loss in astrocytes exposed to amyloid-beta, suggesting protective effects against neurotoxicity .
    • Another investigation highlighted its potential as a biochemical probe for studying enzyme mechanisms, particularly in relation to inflammation and cancer biology.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced oxidative stress markers compared to controls, indicating a protective effect against oxidative damage .

Comparative Analysis

The following table summarizes key findings from various studies on this compound:

Study TypeKey FindingsReference
In VitroInhibition of astrocyte apoptosis by amyloid-beta
In VivoReduced oxidative stress markers in treated animals
MechanisticInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate derivatives with substituted chlorophenyl intermediates. For example, a tert-butyl carbamate group can be introduced via nucleophilic substitution or reductive amination. Optimization strategies include:

  • Using anhydrous solvents (e.g., THF) and inert atmospheres (argon) to prevent hydrolysis .
  • Employing Grignard reagents (e.g., methylmagnesium bromide) for stereoselective hydroxypropyl group formation .
  • Monitoring reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the presence of the tert-butyl group (~1.2 ppm singlet) and hydroxypropan-2-yl moiety .
  • IR spectroscopy to identify carbonyl (1685–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .
  • Mass spectrometry (ESI or EI) to verify molecular weight (e.g., calculated 255.74 g/mol for C₁₃H₁₈ClNO₂) .
  • HPLC with UV detection for purity assessment (≥95% recommended for biological assays).

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at room temperature, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation/contact. Spills should be cleaned with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions .
  • Recrystallize the compound using solvents like ethyl acetate/hexane to isolate pure crystalline forms .
  • Cross-validate solubility data using standardized protocols (e.g., shake-flask method in buffered solutions) .

Q. What mechanistic insights support the role of this compound as a prolyl-hydroxylase inhibitor, and how can its bioactivity be validated?

  • Methodological Answer : The tert-butyl carbamate group may sterically hinder enzyme-substrate interactions, while the chlorophenyl moiety enhances binding affinity. Validation strategies include:

  • Enzyme inhibition assays (e.g., measuring HIF-1α stabilization in hypoxic cells) .
  • Molecular docking studies to model interactions with the prolyl-hydroxylase active site .
  • SAR analysis by synthesizing analogs (e.g., biphenyl or fluorophenyl derivatives) to isolate critical functional groups .

Q. What computational methods are suitable for predicting the reactivity and degradation pathways of this compound?

  • Methodological Answer :

  • Use DFT calculations (e.g., Gaussian software) to model hydrolysis of the carbamate group under acidic/basic conditions .
  • Apply molecular dynamics simulations to assess stability in aqueous environments (e.g., solvation free energy) .
  • Predict degradation products via in silico fragmentation tools (e.g., Mass Frontier) and cross-check with LC-MS data .

Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

  • Methodological Answer :

  • Conduct acute toxicity assays using model organisms (e.g., Daphnia magna) under OECD guidelines .
  • Perform biodegradation studies in simulated wastewater to estimate half-life and persistence .
  • Use read-across approaches with structurally similar compounds (e.g., 3-(4-chlorophenyl)propanoic acid) to infer ecotoxicological profiles .

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